Product packaging for 6-Ethynylpyridazin-3-amine(Cat. No.:CAS No. 1710472-52-8)

6-Ethynylpyridazin-3-amine

Cat. No.: B1490008
CAS No.: 1710472-52-8
M. Wt: 119.12 g/mol
InChI Key: WUZNPONIGABDDG-UHFFFAOYSA-N
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Description

Significance of Pyridazine (B1198779) Heterocycles within Medicinal and Synthetic Chemistry

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. nih.gov Its unique physicochemical properties make it an attractive component in drug design. nih.gov Pyridazines are often employed as a less lipophilic substitute for the phenyl ring or as a replacement for other azine and azole systems. nih.gov The presence of the two adjacent nitrogen atoms imparts a high dipole moment and a robust capacity for dual hydrogen bonding, which can be critical for strong interactions with biological targets. nih.gov

Statistically, over 85% of all biologically active chemical compounds contain a heterocyclic fragment, underscoring their central role in drug discovery. openmedicinalchemistryjournal.comnih.gov The pyridazine core is no exception and is found in a number of herbicides and pharmaceuticals. wikipedia.org The development of advanced synthetic methodologies, especially metal-catalyzed cross-coupling reactions, has significantly broadened the accessibility to a wide array of functionalized pyridazine derivatives. nih.gov This has allowed medicinal chemists to fine-tune properties such as solubility, lipophilicity, and polarity, thereby optimizing the ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of drug candidates. nih.gov The pyridazine scaffold is a component of numerous compounds investigated for a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.net

Structural Characteristics and Chemical Reactivity Profile of 6-Ethynylpyridazin-3-amine

This compound is a molecule that combines the structural features of the pyridazine core with the high reactivity of a terminal alkyne. Its chemical structure and basic properties are summarized in the table below.

PropertyValue
CAS Number 1256824-94-8
Molecular Formula C₇H₅N₃
Molecular Weight 118.14 g/mol
SMILES Nc1ccc(nc1)C#C
InChI Key FXZKQERWTFBNJI-UHFFFAOYSA-N

The chemical reactivity of this compound is dictated by its three key functional components: the pyridazine ring, the amino group, and the ethynyl (B1212043) group.

The Pyridazine Ring: The pyridazine ring is an electron-deficient system due to the inductive effect of the two nitrogen atoms. sphinxsai.com This influences the reactivity of the substituents. It is generally resistant to electrophilic substitution but is susceptible to nucleophilic attack. sphinxsai.comacs.org

The Amino Group: The 3-amino group is a nucleophilic center and can readily participate in reactions such as acylation, alkylation, and diazotization. This allows for the straightforward introduction of a wide variety of substituents at this position. researchgate.net

The Ethynyl Group: The terminal alkyne is a highly versatile functional group in organic synthesis. nih.gov

Sonogashira Coupling: The ethynyl group can be introduced onto the pyridazine ring via a Sonogashira coupling reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. sphinxsai.comnih.gov This reaction is a cornerstone for the synthesis of this compound from a corresponding 6-halopyridazin-3-amine precursor.

Click Chemistry: The terminal alkyne is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." medchemexpress.com This allows for the efficient and specific formation of triazole rings, a common linkage strategy in drug discovery. medchemexpress.com

Latent Electrophile: The alkyne moiety can also act as a "latent" or "tunable" electrophile. nih.gov Under certain conditions, particularly when brought into close proximity with a nucleophile like a cysteine residue in an enzyme's active site, it can undergo a thiol-alkyne addition, leading to the formation of a stable covalent bond. nih.gov This property is increasingly being exploited in the design of targeted covalent inhibitors. nih.gov

Historical Context and Evolution of Research on Ethynyl-Substituted Pyridazine Derivatives

The history of pyridazine chemistry dates back to the late 19th century. The first pyridazine derivative was prepared by Emil Fischer in 1886 through the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org The parent heterocycle, pyridazine itself, was first synthesized by Tauber in 1895. sphinxsai.com For many years, research into pyridazines was less intensive compared to other diazines like pyrimidines and pyrazines. sphinxsai.com

A significant surge in interest in pyridazine chemistry has occurred over the last few decades, driven by the discovery of their diverse biological activities. researchgate.netsphinxsai.com The evolution of synthetic organic chemistry, particularly the advent of transition metal-catalyzed cross-coupling reactions, has been a major catalyst in the development of functionalized pyridazines. nih.govresearchgate.net

The introduction of the ethynyl group into heterocyclic systems has followed a similar trajectory of development. While alkynes have long been recognized as important synthetic intermediates, their application in medicinal chemistry has grown substantially with the popularization of reactions like the Sonogashira coupling and click chemistry. nih.govmedchemexpress.com The ability to use these reactions to link molecular fragments under mild conditions has made ethynyl-substituted heterocycles, including pyridazines, highly valuable building blocks in combinatorial chemistry and drug discovery programs. medchemexpress.com The development of methods for the late-stage functionalization of complex molecules has further enhanced the utility of ethynyl groups. acs.org

Current Research Landscape and Emerging Applications of this compound

In the contemporary research landscape, this compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive ethynyl group, allows for sequential or orthogonal functionalization, making it a valuable scaffold for building molecular diversity.

A prominent area of application for this compound is in the development of protein kinase inhibitors. mdpi.commdpi.comnih.govnih.gov Kinases are a critical class of enzymes that are frequently dysregulated in diseases such as cancer, making them important drug targets. Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The 3-aminopyridazine (B1208633) moiety can serve as an effective "hinge-binding" element, forming key hydrogen bonds with the protein backbone. The ethynyl group at the 6-position provides a vector for introducing further substituents that can occupy adjacent pockets of the active site, thereby enhancing potency and selectivity. acs.org

Recent patent literature and research articles indicate that this compound is a key building block in the synthesis of inhibitors for various kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Extracellular signal-regulated kinase 2 (Erk2). nih.govnih.gov In these syntheses, the amino group is often incorporated into a larger heterocyclic system, while the ethynyl group is used in coupling reactions to append other aromatic or aliphatic moieties. The terminal alkyne functionality is also being explored for its potential to form covalent bonds with specific amino acid residues, such as cysteine, within the target protein, leading to irreversible inhibitors with high potency and prolonged duration of action. nih.gov

The ongoing exploration of alkynes in drug discovery, from their role in bioorthogonal chemistry to their use as latent electrophiles, suggests that the importance of key building blocks like this compound will continue to grow. nih.govresearchgate.net Its utility in constructing diverse molecular architectures positions it as a significant tool for medicinal chemists striving to address complex therapeutic challenges.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3 B1490008 6-Ethynylpyridazin-3-amine CAS No. 1710472-52-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethynylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-5-3-4-6(7)9-8-5/h1,3-4H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZNPONIGABDDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Ethynylpyridazin 3 Amine and Key Precursors

Strategies for the Construction of the Pyridazine (B1198779) Ring System

The formation of the pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is the foundational step in synthesizing a vast array of derivatives, including the precursors to 6-ethynylpyridazin-3-amine. A classical and widely employed method involves the condensation reaction between a 1,4-dicarbonyl compound and hydrazine (B178648) or its derivatives. youtube.com This reaction proceeds via the formation of a dihydropyridazine, which can then be oxidized to the aromatic pyridazine ring.

Alternatively, the pyridazine framework can be constructed from substituted maleic anhydrides. acs.org The reaction of maleic anhydride (B1165640) with hydrazine hydrate (B1144303) leads to the formation of maleic hydrazide, which serves as a key intermediate. Further chemical transformations, such as chlorination, are then required to produce versatile precursors like 3,6-dichloropyridazine (B152260), a common starting material for the synthesis of 6-substituted-3-aminopyridazines. acs.orggoogle.com

Installation of the Ethynyl (B1212043) Moiety via Transition Metal-Catalyzed Coupling Reactions

The introduction of the ethynyl group at the C-6 position of the pyridazine ring is most efficiently achieved through transition metal-catalyzed cross-coupling reactions. The Sonogashira reaction is the premier method for this transformation, offering a direct and high-yielding route to form a carbon-carbon bond between the pyridazine core and an alkyne. wikipedia.org

Sonogashira Cross-Coupling Reaction Protocols Utilizing Halogenated Pyridazine Precursors

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org In the synthesis of this compound, the key precursor is a halogenated pyridazine, typically 3-amino-6-chloropyridazine (B20888) or 3-amino-6-iodopyridazine. The halide at the C-6 position serves as the electrophilic partner for the coupling reaction.

The reaction is typically performed by treating the halogenated pyridazine with a protected or terminal alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and an amine base. youtube.com Following the coupling, any silyl (B83357) protecting groups can be readily removed under basic or fluoride-mediated conditions to yield the terminal alkyne.

Optimization of Catalytic Systems and Reaction Parameters for Ethynyl Group Introduction

The efficiency of the Sonogashira coupling is highly dependent on the choice of catalyst, ligands, and reaction conditions. Optimization is often necessary to achieve high yields, particularly with heteroaromatic substrates which can sometimes inhibit catalyst activity.

Catalytic System Components for Sonogashira Coupling

Component Example(s) Role
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ Primary catalyst for the cross-coupling cycle.
Copper (I) Co-catalyst CuI Facilitates the formation of the copper(I) acetylide intermediate.
Ligand PPh₃, P(t-Bu)₃, N-Heterocyclic Carbenes (NHCs) Stabilizes the palladium center and influences its reactivity and stability. libretexts.org
Base Triethylamine (TEA), Diethylamine (DEA), Piperidine (B6355638), K₂CO₃, Cs₂CO₃ Neutralizes the HX byproduct and can act as a solvent and ligand. wikipedia.org

| Solvent | DMF, THF, Toluene, Amines | Provides the medium for the reaction. |

Recent advancements have focused on developing more robust catalytic systems. The use of bulky, electron-rich phosphine (B1218219) ligands or N-Heterocyclic Carbene (NHC) palladium complexes can enhance catalytic turnover and allow for the coupling of less reactive aryl chlorides. libretexts.org Furthermore, copper-free Sonogashira protocols have been developed to address issues of copper-mediated side reactions and cytotoxicity in certain applications, relying on palladium catalysts that are sufficiently active to proceed without the copper co-catalyst. organic-chemistry.orgnih.gov

Role of Amine Bases and Solvents in Ethynylation Reactions of Pyridazines

The amine base in a Sonogashira reaction serves multiple critical functions. Its primary role is to act as a proton scavenger, neutralizing the hydrogen halide (e.g., HCl) that is formed as a byproduct of the coupling reaction. wikipedia.org This prevents the reaction medium from becoming acidic, which could lead to side reactions or catalyst deactivation. The base also deprotonates the terminal alkyne to form the nucleophilic acetylide species. youtube.com

Commonly used amine bases include triethylamine, diethylamine, and piperidine, which can often double as the reaction solvent. wikipedia.org The choice of solvent is also crucial for ensuring the solubility of the reactants and catalyst. For the precursor 6-chloropyridazin-3-amine, solubility has been studied in various organic solvents, with good solubility observed in polar aprotic solvents like N,N-dimethylformamide (DMF) and alcohols like methanol (B129727) and ethanol (B145695) at elevated temperatures. acs.org The selection of an appropriate solvent system is therefore critical for achieving a homogeneous reaction mixture and facilitating high reaction rates.

Nucleophilic Substitution Approaches for Pyridazine Functionalization

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for functionalizing the pyridazine ring, especially when it is substituted with good leaving groups like halogens. The synthesis of the key precursor, 3-amino-6-chloropyridazine, is a classic example of this reaction type. It is typically prepared via the selective mono-amination of 3,6-dichloropyridazine. rsc.orgmedchemexpress.com

This selective substitution is possible due to the electron-deficient nature of the pyridazine ring, which facilitates nucleophilic attack. The reaction involves treating 3,6-dichloropyridazine with an ammonia (B1221849) source, such as aqueous or liquid ammonia, often under elevated temperature and pressure. inforang.comgoogle.com

Synthesis of 3-amino-6-chloropyridazine via Nucleophilic Substitution

Reactants Conditions Yield Reference
3,6-Dichloropyridazine, NH₄OH Microwave, 120°C, 30 min 87% rsc.org
3,6-Dichloropyridazine, Liquid NH₃ Autoclave, 6 hrs - inforang.com
3,6-Dichloropyridazine, Ammonia Water Solvent (e.g., Methanol, DMF), 30-180°C, 5-26 hrs High google.com

The chlorine atom in 3-amino-6-chloropyridazine remains susceptible to further nucleophilic displacement, allowing for the introduction of other functional groups. For instance, reaction with sodium ethoxide can yield 6-ethoxypyridazin-3-amine, demonstrating the versatility of the halogenated intermediate for creating diverse pyridazine derivatives.

Alternative Synthetic Routes to this compound

While the Sonogashira coupling of a pre-formed, functionalized pyridazine ring represents the most direct and widely used approach, alternative synthetic strategies can be considered. One hypothetical route could involve constructing the pyridazine ring from a precursor that already contains the ethynyl moiety. For example, a 1,4-dicarbonyl compound bearing an ethynyl group could theoretically be condensed with hydrazine. However, the stability of the ethynyl group under the reaction conditions for ring formation and subsequent functionalization would be a significant challenge.

Another potential, though less direct, approach could involve modifying the functional groups after the core is assembled. For instance, one could start with a precursor like 6-carboxypyridazin-3-amine or 6-cyanopyridazin-3-amine. The amine could be introduced via methods analogous to the Hofmann or Curtius rearrangements from a carboxylic acid derivative, or through the reduction of a nitro or cyano group. The ethynyl group could then be installed from a different functional group, for example, via elimination reactions of a suitable precursor or by using Seyferth-Gilbert or Ohira-Bestmann reagents on a 6-formylpyridazin-3-amine derivative. These multi-step alternatives are generally more complex and less efficient than the convergent strategy employing a Sonogashira cross-coupling reaction.

Modern Synthetic Techniques for Enhanced Efficiency and Scalability

The drive for more sustainable and efficient chemical manufacturing has led to the adoption of innovative technologies in the synthesis of complex molecules like this compound. Microwave-assisted synthesis and continuous flow reactions have emerged as powerful tools to reduce reaction times, improve yields, and facilitate scalable production.

Microwave-Assisted Synthetic Protocols

Microwave irradiation has been successfully employed to accelerate the synthesis of the key precursor, 3-amino-6-chloropyridazine. The conventional synthesis of this intermediate often requires harsh conditions and long reaction times. However, microwave-assisted methods offer a significant improvement.

A notable microwave-assisted protocol involves the reaction of 3,6-dichloropyridazine with an ammonium (B1175870) hydroxide (B78521) solution. rsc.org This method dramatically reduces the reaction time to just 30 minutes at 120°C, affording the desired 3-amino-6-chloropyridazine in high yield without the need for further purification. rsc.org This efficient preparation of the precursor is a critical step towards the streamlined synthesis of this compound.

Following the synthesis of the halo-precursor, the introduction of the ethynyl moiety is typically achieved through a Sonogashira coupling reaction. While specific microwave-assisted Sonogashira coupling protocols for 3-amino-6-chloropyridazine are not extensively documented, the application of this technology to similar nitrogen-containing heterocycles is well-established and provides a strong basis for its applicability. organic-chemistry.orgresearchgate.net For instance, microwave-assisted Sonogashira coupling of 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives has been shown to proceed rapidly and efficiently, avoiding the need for protecting groups and offering high yields across a range of substrates. researchgate.net These conditions, detailed in the table below, highlight the potential for analogous applications in the synthesis of this compound.

Table 1: Microwave-Assisted Synthesis of 3-amino-6-chloropyridazine
Starting MaterialReagentSolventTemperature (°C)Time (min)Yield (%)Reference
3,6-DichloropyridazineNH4OH solution-1203087 rsc.org
Table 2: Representative Microwave-Assisted Sonogashira Coupling on a Nitrogen Heterocycle
SubstrateAlkyneCatalystBaseSolventTemperature (°C)Time (min)Yield (%)Reference
2-(6-chloropyridin-3-yl)-1H-benzimidazolePhenylacetylenePd(PPh3)2Cl2, CuIEt3NDMSO1005-1090 researchgate.net

Continuous Flow Reaction Methodologies

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scalability. While a specific continuous flow synthesis for this compound has not been detailed in the literature, the development of flow protocols for both the precursor synthesis and the Sonogashira coupling on related systems demonstrates the feasibility of this approach.

The synthesis of aminopyridazine derivatives, for example, has been explored in flow, indicating that the initial amination of a dihalopyridazine could be adapted to a continuous process. Furthermore, the Sonogashira coupling reaction has been extensively studied in flow environments. rsc.orgpurdue.edunih.gov These systems often utilize packed-bed reactors containing immobilized palladium catalysts, which allows for easy separation of the catalyst from the product stream and catalyst recycling. thalesnano.com

A continuous flow Sonogashira coupling typically involves pumping a solution of the aryl halide and the alkyne, along with a base, through a heated reactor column packed with a heterogeneous palladium catalyst. thalesnano.com Copper co-catalysts can also be incorporated, either as a soluble salt or as a component of the packed bed. nih.gov The reaction parameters, such as flow rate, temperature, and catalyst residence time, can be precisely controlled to optimize the reaction for yield and purity. purdue.edu The development of such a process for this compound would involve the initial optimization of the Sonogashira coupling in a flow reactor using 3-amino-6-chloropyridazine as the substrate.

Table 3: Representative Continuous Flow Sonogashira Coupling Parameters
SubstrateAlkyneCatalystBaseSolventTemperature (°C)Flow Rate (mL/min)Yield (%)Reference
4-IodotoluenePhenylacetylenePd on alumina, Cu2O-THF-DMA800.160 rsc.org
IodobenzenePhenylacetylenePd coated tubular reactor, Cu tubing----- nih.gov

The application of these modern synthetic techniques holds significant promise for the efficient and scalable production of this compound, paving the way for its broader application in various fields of chemical research.

Chemical Derivatization and Structural Modification Strategies for 6 Ethynylpyridazin 3 Amine

Functionalization of the Ethynyl (B1212043) Group

The terminal ethynyl group is a highly versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse molecular fragments.

Click Chemistry Applications (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," represents a highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal strategy for the derivatization of 6-ethynylpyridazin-3-amine. The reaction proceeds via the formation of a copper(I) acetylide, which then reacts with an organic azide (B81097) in a concerted fashion to yield the triazole product. nih.gov

The general transformation would involve reacting this compound with a variety of organic azides (R-N₃) in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, to yield 6-(1-substituted-1H-1,2,3-triazol-4-yl)pyridazin-3-amine derivatives. A wide array of azides can be employed, allowing for the introduction of various functionalities, including alkyl, aryl, and biocompatible moieties like peptides or sugars.

Illustrative Examples of Potential Click Chemistry Products:

Starting MaterialReagent (R-N₃)Potential Product
This compoundBenzyl azide6-(1-Benzyl-1H-1,2,3-triazol-4-yl)pyridazin-3-amine
This compoundAzidoacetic acid2-(4-(6-Aminopyridazin-3-yl)-1H-1,2,3-triazol-1-yl)acetic acid
This compound1-Azido-4-fluorobenzene6-(1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)pyridazin-3-amine

Hydration, Reduction, and Oxidation Reactions of the Alkyne Moiety

The ethynyl group can undergo a variety of addition and oxidation reactions to introduce further diversity.

Hydration: The hydration of the terminal alkyne of this compound, typically catalyzed by mercury(II) salts in aqueous acid, would be expected to yield the corresponding methyl ketone, 6-acetylpyridazin-3-amine, following Markovnikov's rule.

Reduction: The alkyne can be selectively reduced. Catalytic hydrogenation with Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) would produce the corresponding alkene, 6-vinylpyridazin-3-amine. Complete reduction of the triple bond to an ethyl group, yielding 6-ethylpyridazin-3-amine, can be achieved using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.

Oxidation: Oxidative cleavage of the alkyne can be accomplished using strong oxidizing agents like ozone (O₃) followed by a reductive workup, or potassium permanganate (B83412) (KMnO₄) under basic conditions, which would likely lead to the formation of a carboxylic acid at the 6-position of the pyridazine (B1198779) ring.

Cross-Coupling Reactions at the Ethynyl Terminus

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The terminal alkyne of this compound is an excellent substrate for several such reactions.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. mdpi.comnih.govorganic-chemistry.org Reacting this compound with various aryl or heteroaryl halides (R-X) would yield 6-(2-substituted-ethynyl)pyridazin-3-amines, effectively extending the conjugation of the system. organic-chemistry.orgwikipedia.org

Suzuki Coupling: While typically used for coupling boronic acids with halides, variations of the Suzuki reaction can be employed to functionalize alkynes. For instance, hydroboration of the terminal alkyne of this compound would generate an alkenylborane, which could then participate in a Suzuki coupling with an aryl or vinyl halide to produce a substituted alkene at the 6-position.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. mdpi.comwikipedia.org In the context of this compound, it could potentially be used to couple the ethynyl group with an aryl or vinyl halide, although this is a less common application for terminal alkynes compared to Sonogashira coupling.

Illustrative Examples of Potential Cross-Coupling Products:

Coupling ReactionReagent (R-X)Potential Product
SonogashiraIodobenzene6-(2-Phenylethynyl)pyridazin-3-amine
Sonogashira2-Bromopyridine6-(2-(Pyridin-2-yl)ethynyl)pyridazin-3-amine
Suzuki (post-hydroboration)4-Iodoanisole6-(2-(4-Methoxyphenyl)vinyl)pyridazin-3-amine

Modifications of the Pyridazine Ring System

The pyridazine ring itself can be a target for further functionalization, either through substitution reactions or by building upon the existing ring to form fused systems.

Regioselective Substitutions on the Pyridazine Core

The electronic nature of the pyridazine ring, with its two adjacent nitrogen atoms, influences its reactivity towards electrophilic and nucleophilic attack. The presence of the amino group at the 3-position and the ethynyl group at the 6-position will direct further substitutions. Direct electrophilic substitution on the pyridazine ring is generally difficult due to its electron-deficient nature. However, functionalization can be achieved through other means. For instance, halogenation of the pyridazine ring could provide a handle for subsequent cross-coupling reactions. It is plausible that under specific conditions, regioselective halogenation could be achieved at the 4- or 5-position.

Annulation Reactions for Fused Heterocyclic Systems

The amino and ethynyl groups on the pyridazine ring are suitably positioned to participate in annulation reactions to construct fused heterocyclic systems. For example, the amino group could act as a nucleophile in an intramolecular cyclization onto a derivative of the ethynyl group. For instance, if the ethynyl group is first converted to a β-ketoester, intramolecular condensation with the amino group could lead to the formation of a pyridazino[3,4-b]pyridine ring system. The synthesis of various fused pyridazine derivatives, such as pyrazolo- and thiazolo-fused pyridazines, has been reported from different pyridazine precursors, suggesting that similar strategies could be applicable to derivatives of this compound. nih.gov

Derivatization of the Amine Functionality

The primary amine group of this compound is a key site for derivatization, allowing for the introduction of a wide array of functional groups that can modulate the compound's physicochemical properties and biological activity.

Amidation and Sulfonamidation Reactions

Amidation of the 3-amino group is a common strategy to introduce diverse substituents. In the development of novel fibroblast growth factor receptor 4 (FGFR4) inhibitors, this compound has been reacted with 2-acrylamidobenzoyl chlorides to form the corresponding benzamide (B126) derivatives. molnar-institute.comgoogleapis.comnih.govwhiterose.ac.uk These reactions are typically carried out in an appropriate solvent like dry toluene, often in the presence of a Lewis acid such as trimethylaluminum, and require elevated temperatures (around 110 °C) to proceed to completion. molnar-institute.comgoogleapis.comnih.govwhiterose.ac.uk The resulting acrylamide (B121943) derivatives have shown potential as inhibitors of various protein kinases.

While specific examples of sulfonamidation directly on this compound are not extensively documented in publicly available literature, this transformation is a standard method for derivatizing arylamines. Generally, the reaction would involve treating this compound with a sulfonyl chloride (R-SO₂Cl) in the presence of a base, such as pyridine (B92270) or triethylamine, to yield the corresponding sulfonamide. This approach allows for the introduction of a sulfonamide linkage, which can act as a hydrogen bond donor and acceptor, influencing the compound's interaction with biological targets.

Alkylation and Arylation of the Amino Group

The amino group of this compound can undergo N-alkylation to introduce various alkyl groups. For instance, N-cyclopropyl and N-cyclobutyl derivatives have been synthesized, indicating that the amine can be functionalized with cyclic alkyl moieties. nih.govorganic-chemistry.org These modifications can be crucial for exploring the steric and electronic requirements of the binding pocket of a target protein.

N-arylation of the amino group, while less commonly reported for this specific molecule, can be achieved through methods like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction would involve reacting this compound with an aryl halide or triflate in the presence of a palladium catalyst, a suitable ligand, and a base. This would lead to the formation of a diarylamine structure, significantly expanding the chemical space of accessible derivatives.

Synthesis of Structural Analogues and Congeners of this compound

The synthesis of structural analogues is a cornerstone of drug discovery, allowing for the fine-tuning of a molecule's properties.

Exploration of Diverse Substituent Effects on Pyridazine Scaffolds

The ethynyl group at the 6-position of the pyridazine ring is a versatile handle for introducing a wide range of substituents through various coupling reactions. The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, has been employed to synthesize a variety of aryl- and heteroaryl-substituted derivatives. googleapis.comnih.govwhiterose.ac.uk For example, this compound has been coupled with 1-iodonaphthalene (B165133) and 3-ethynylpyridine (B57287) to generate the corresponding extended π-systems. googleapis.comnih.gov

Furthermore, Ullmann-type and Suzuki-Miyaura coupling reactions have been utilized to create aryl ether and biaryl derivatives, respectively, starting from halogenated pyridazine precursors that can be converted to the 6-ethynyl derivative. googleapis.comnih.gov These modifications significantly impact the electronic and steric properties of the molecule, which is critical for optimizing interactions with biological targets.

Design and Synthesis of Piperidine (B6355638) and Tetrahydropyran-Containing Derivatives

While direct synthesis of piperidine and tetrahydropyran-containing derivatives starting from this compound is not explicitly detailed in the reviewed literature, general synthetic strategies can be proposed. The piperidine moiety is a prevalent scaffold in medicinal chemistry. nih.gov One potential approach to incorporate a piperidine ring could involve the initial functionalization of the ethynyl group to create a suitable precursor for an intramolecular cyclization. For instance, the alkyne could be partially reduced and then subjected to a hydroamination or a reductive amination cascade to form the piperidine ring. nih.gov

Similarly, the synthesis of tetrahydropyran-containing derivatives could be envisioned through several routes. The Prins cyclization, involving the reaction of a homoallylic alcohol with an aldehyde, is a common method for constructing the tetrahydropyran (B127337) ring. organic-chemistry.org A synthetic sequence could involve the conversion of the ethynyl group of this compound into a homoallylic alcohol, which could then undergo a Prins cyclization with a suitable aldehyde to yield the desired tetrahydropyran-fused or -substituted pyridazine.

Stereochemical Considerations and Resolution of Atropisomers in Derivatives

The introduction of bulky substituents on the pyridazine ring and the exocyclic amine can lead to hindered rotation around the C-N bond, giving rise to atropisomers. These are stereoisomers that are stable enough to be isolated due to restricted rotation. A patent for protein kinase inhibitors mentions the possibility of separating atropisomers of derivatives of this compound through chiral resolution. googleapis.com

The separation of atropisomers is often achieved using chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC). molnar-institute.comnih.gov The choice of the chiral stationary phase is critical for achieving successful separation. The stability of the atropisomers is temperature-dependent, and in some cases, interconversion can occur at ambient temperatures, posing a challenge for their isolation and characterization. molnar-institute.com The distinct spatial arrangement of atropisomers can lead to different biological activities, making their separation and stereochemical assignment a crucial aspect of drug development.

Biological and Pharmacological Research Perspectives on 6 Ethynylpyridazin 3 Amine Derivatives

Investigation of Enzyme Inhibition Profiles

The therapeutic potential of many small molecules lies in their ability to selectively inhibit enzymes that are overactive or play a critical role in disease progression. Research into 6-ethynylpyridazin-3-amine derivatives has focused on several key enzyme targets.

Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of pyridazine (B1198779) have been explored as inhibitors of various tyrosine kinases.

Bcr-Abl, c-Kit, and PDGFR: Flumatinib, an inhibitor of the Bcr-Abl tyrosine kinase (IC50 = 1.2 nM), demonstrates the potential of related structures. caymanchem.com While it is selective for Bcr-Abl over several other kinases at 1 µM, it also shows inhibitory activity against PDGFRβ and c-Kit, with IC50 values of 307.6 nM and 665.5 nM, respectively. caymanchem.com This demonstrates that kinase inhibitors can have a spectrum of targets. mdpi.com The management of chronic myeloid leukemia (CML) has been transformed by Bcr-Abl tyrosine kinase inhibitors (TKIs), which target the constitutively active kinase that drives malignant cell growth. nih.gov Some inhibitors are designed to bind to a specific inactive conformation of the kinase domain. nih.gov

c-Src: While the inhibitor imatinib (B729) has a much lower affinity for the c-Src kinase domain compared to Abl, other compounds have been developed that bind with equally high potency to both c-Src and Abl. nih.gov These compounds work by recognizing an inactive, "DFG-flipped" conformation of the kinase. nih.gov

FLT3: Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are found in a significant percentage of patients with acute myeloid leukemia (AML), making it a key drug target. researchgate.net Research has focused on identifying selective FLT3 inhibitors with low activity against other kinases like VEGFR, FGFR, PDGFR, and c-KIT to minimize off-target effects. researchgate.net

VEGFR: Vascular Endothelial Growth Factor Receptor (VEGFR) is a primary target in the inhibition of angiogenesis. mdpi.comnih.gov Sorafenib, for example, is an oral inhibitor that targets VEGFR-2 and -3, in addition to PDGFR-β and c-kit. nih.gov The development of multi-targeted inhibitors that act on VEGFR-2, Tie-2, and EphB4 is an active area of research to create potent anti-angiogenesis agents. researchgate.net

Table 1: Inhibition of Tyrosine Kinases by Selected Compounds

Compound/Drug Target Kinase IC50 Value Citation
Flumatinib Bcr-Abl 1.2 nM caymanchem.com
Flumatinib PDGFRβ 307.6 nM caymanchem.com
Flumatinib c-Kit 665.5 nM caymanchem.com

Note: This table contains data for compounds that inhibit the specified kinases; Flumatinib is presented as a relevant example of a potent kinase inhibitor with a related structural class.

Tumor cells often reprogram metabolic pathways to support their rapid growth, a phenomenon that includes "glutamine addiction." nih.gov This has made the enzyme glutaminase (B10826351) 1 (GLS1), which catalyzes the first step in glutamine breakdown, an attractive target for cancer therapy. nih.gov

A series of thiadiazole-pyridazine based compounds have been developed as allosteric inhibitors of GLS1. nih.gov The research started from a known GLS1 inhibitor, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide, and through medicinal chemistry efforts, evolved into compounds with improved properties. nih.gov The optimization aimed to reduce the lipophilicity and molecular weight of the initial compounds, which led to derivatives with better oral bioavailability and potent activity in tumor xenograft models. nih.gov These inhibitors function by blocking the tumor's ability to utilize glutamine for nutrients. nih.gov

The inhibition of GLS1 directly impacts the metabolic pathway of glutaminolysis, which is a series of reactions that convert glutamine into glutamate (B1630785) and subsequently into α-ketoglutarate, a key intermediate in the tricarboxylic acid (TCA) cycle. nih.gov By blocking this pathway, the energy and biosynthetic advantages that cancer cells derive from glutamine can be curtailed. nih.govnih.gov

Beyond glutaminolysis, certain kinase inhibitors impact other metabolic signaling pathways. Sorafenib, for example, inhibits the intracellular Raf kinase, thereby targeting the MAPK and Raf/MEK/ERK signaling pathways, which are crucial for cell growth signals. nih.gov

Cellular Pathway Modulation and Signal Transduction Interventions

By inhibiting key enzymes, this compound derivatives can modulate complex cellular processes like angiogenesis and cell proliferation, which are fundamental to tumor growth and metastasis.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, providing oxygen and nutrients. mdpi.com Consequently, inhibiting angiogenesis is a major strategy in cancer therapy. nih.govmdpi.com

A novel series of thiadiazole pyridazine compounds were identified as having potential anti-angiogenic activity through a general screening for inhibitors of microvessel growth. nih.gov Chemical optimization of this series led to the development of orally active compounds with potent anti-angiogenesis and anti-tumor activities both in vitro and in vivo. nih.gov The mechanism of such inhibitors often involves targeting growth factors and their receptor tyrosine kinases, such as VEGFR, which are essential for stimulating endothelial cells to form new vessels. nih.gov

The ultimate goal of inhibiting enzymes like protein kinases and glutaminase in cancer research is to control or halt the uncontrolled growth and proliferation of tumor cells.

Kinase Inhibition: Inhibitors of Bcr-Abl, such as flumatinib, have been shown to inhibit the proliferation of chronic myelogenous leukemia (CML) cells. caymanchem.com Similarly, derivatives of aminopyrimidine have been designed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), showing strong anti-proliferative activity against specific lung cancer cell lines (H1975). nih.gov

Metabolic Inhibition: By targeting GLS1, pyridazine derivatives can impair the growth of glutamine-addicted cancer cells. nih.gov The effectiveness of these compounds is demonstrated by their ability to achieve target engagement and activity in disease models, leading to anti-tumor effects. nih.gov

Table 2: Anti-Proliferative Activity of Selected Derivative Compounds

Compound Class Cell Line Target IC50 Value Citation
Aminopyrimidine derivative (A12) H1975 (Lung Cancer) EGFRL858R/T790M 0.086 µM nih.gov
Flumatinib K562 (CML) Wild-type Bcr-Abl 5.1 nM caymanchem.com
Flumatinib 32D (Bcr-AblM351T) M351T Bcr-Abl mutant 20.2 nM caymanchem.com
Flumatinib 32D (Bcr-AblE255K) E255K Bcr-Abl mutant 123.2 nM caymanchem.com

Note: This table presents data for derivative compounds, illustrating their effect on the proliferation of various cancer cell lines.

Elucidation of Molecular Target Interactions and Mechanisms of Action

Derivatives of this compound have been the subject of research to understand their interactions with molecular targets and their mechanisms of action, particularly in the context of cancer therapy. The core structure, a pyridazine ring, is a recognized pharmacophore found in various biologically active compounds. The addition of an ethynyl (B1212043) group and an amine group at specific positions on this ring creates opportunities for diverse chemical modifications, leading to compounds with the potential to interact with a range of biological targets.

One key area of investigation has been the inhibition of protein kinases. nih.gov For instance, certain pyridin-3-amine derivatives have been designed and evaluated as multi-targeted protein kinase inhibitors. nih.gov These compounds have shown the ability to inhibit several protein kinases that are crucial for the growth and survival of cancer cells. The mechanism often involves the compound binding to the ATP-binding site of the kinase, thereby blocking its activity and disrupting downstream signaling pathways. nih.govresearchgate.net

Molecular docking studies have been employed to visualize and understand the interactions between these derivatives and their target proteins. nih.gov These computational models help in predicting the binding affinity and orientation of the compounds within the active site of the target enzyme. For example, studies on similar heterocyclic compounds like quinoline (B57606) derivatives have revealed interactions with key enzymes involved in cancer progression, such as topoisomerase, tyrosine kinases, and histone deacetylases. researchgate.net

Exploration of Antiproliferative Activities in Cancer Cell Models

The antiproliferative activities of this compound derivatives have been investigated in various cancer cell models, demonstrating their potential as anticancer agents. nih.govresearchgate.netresearchgate.net

Impact on Tumorigenesis-Associated Signaling Pathways

The anticancer effects of this compound derivatives are often linked to their ability to modulate key signaling pathways involved in tumorigenesis. As protein kinase inhibitors, these compounds can interfere with pathways that control cell proliferation, survival, and apoptosis. nih.govresearchgate.net

For instance, the inhibition of fibroblast growth factor receptors (FGFR) by certain pyridin-3-amine derivatives can block the downstream signaling cascades that promote cell growth and angiogenesis in FGFR-overactivated cancers. nih.gov Similarly, the inhibition of other kinases like EGFR and ALK disrupts pathways that are frequently dysregulated in NSCLC. nih.gov

Furthermore, studies on related heterocyclic compounds have shown that they can induce apoptosis (programmed cell death) in cancer cells. nih.govnih.gov This can occur through various mechanisms, including the activation of stress-induced pathways like the JNK pathway, as observed with a triazolothiadiazine derivative in HCC cells. nih.gov

Antimicrobial Activity Investigations

In addition to their anticancer potential, pyridazine derivatives have been explored for their antimicrobial properties. nih.govresearchgate.netresearchgate.netnih.govresearchgate.net

Efficacy against Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus)

Several studies have reported the synthesis and evaluation of pyridazine derivatives against a panel of bacterial strains, including both Gram-positive and Gram-negative bacteria. nih.govresearchgate.netnih.gov For example, certain novel pyridazine derivatives have been screened for their activity against Staphylococcus aureus and Escherichia coli. nih.gov The results have shown that some of these compounds exhibit notable antibacterial activity. nih.govnih.gov

Antimicrobial Screening of Pyridazine Derivatives

Derivative Type Bacterial Strain Activity
Hydrazone derivative 15(d) Staphylococcus aureus, Escherichia coli Highest biological activity among tested compounds nih.gov
Thienopyridazine derivatives Staphylococcus aureus, Escherichia coli Promising antibacterial properties researchgate.net
Pyridazin-3-thiones Staphylococcus aureus, Escherichia coli Screened for anti-microbial activity researchgate.net

Exploration of Antimicrobial Mechanisms

The exact mechanisms by which these pyridazine derivatives exert their antimicrobial effects are still under investigation. However, it is believed that they may act on various cellular targets within the bacteria. For instance, some heterocyclic compounds are known to inhibit essential enzymes involved in bacterial growth and replication. mdpi.commdpi.com Molecular docking studies on similar compounds have suggested potential interactions with bacterial enzymes like tyrosyl-tRNA synthetase and DNA gyrase B. mdpi.com Further research is needed to fully elucidate the specific antimicrobial mechanisms of this compound and its derivatives.

Anti-inflammatory Response Research

Derivatives of the pyridazine scaffold, to which this compound belongs, have been a subject of investigation for their potential anti-inflammatory properties. Research in this area often focuses on the ability of these compounds to modulate key pathways and mediators involved in the inflammatory cascade. The anti-inflammatory effects of related heterocyclic compounds, such as pyrimidine (B1678525) derivatives, are frequently attributed to their inhibitory action against the expression and activity of crucial inflammatory mediators. nih.gov These include prostaglandin (B15479496) E2 (PGE2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and nuclear factor-kappa B (NF-κB). nih.gov

Studies on related pyrimidine structures have demonstrated significant anti-inflammatory effects in preclinical models. For instance, certain pyrimidine derivatives have shown efficacy comparable to the standard drug indomethacin (B1671933) in carrageenan-induced paw edema and cotton pellet-induced granuloma assays in rats. nih.gov The mechanism often involves the selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), which is a desirable trait for minimizing gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Another critical target in anti-inflammatory research is the production of nitric oxide (NO), a signaling molecule that, in excess, contributes to inflammatory tissue damage. nih.gov Research into pyridazine and pyrimidine analogs has explored their potential as inhibitors of NO production, particularly in macrophages, which are known to produce excessive NO in conditions like rheumatoid arthritis. nih.gov The development of novel compounds that can suppress NO generation is a key strategy in the search for new treatments for inflammatory disorders. nih.gov For example, studies on other heterocyclic compounds like 6-nitrobenzo[d]thiazol-2-amine derivatives have confirmed anti-inflammatory properties by demonstrating membrane-stabilizing effects and the suppression of pro-inflammatory gene expression. nih.gov

Table 1: Investigated Anti-inflammatory Mechanisms for Pyridazine-Related Scaffolds

Target Mediator/Enzyme Biological Role in Inflammation Research Findings for Related Structures Citation
COX-2 Enzyme responsible for producing pro-inflammatory prostaglandins. Certain pyrimidine derivatives show potent and selective inhibition of COX-2. nih.gov
Nitric Oxide (NO) Excessive production by iNOS leads to tissue damage and chronic inflammation. Pyrimidine analogs investigated as inhibitors of excessive NO production in macrophages. nih.gov
TNF-α A major pro-inflammatory cytokine involved in systemic inflammation. Inhibition of TNF-α is a known mechanism for the anti-inflammatory effects of pyrimidines. nih.gov
NF-κB A protein complex that controls the transcription of DNA, cytokine production, and cell survival. Pyrimidine derivatives can exhibit anti-inflammatory effects by inhibiting the NF-κB pathway. nih.gov

Studies on Neurotransmission Receptor Interactions and Modulatory Potential

The structural features of this compound derivatives make them candidates for investigation as modulators of neurotransmitter systems. The nitrogen-containing pyridazine ring is a common motif in compounds targeting the central nervous system (CNS). Research into analogous heterocyclic compounds has explored their interactions with key neurotransmission-related enzymes and receptors.

One area of focus is the modulation of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical for regulating acetylcholine (B1216132) levels in the brain. researchgate.net Studies on tertiary amine derivatives of other scaffolds have shown that structural elements like unsaturated bonds and aromatic rings can be crucial for potent AChE inhibitory activity. researchgate.net Molecular docking studies of these compounds have suggested that they can bind to both the catalytic and peripheral sites of the AChE enzyme. researchgate.net

Furthermore, the potential to modulate gamma-aminobutyric acid (GABA) levels is another significant research avenue. GABA is the primary inhibitory neurotransmitter in the brain, and enhancing its signaling is a key mechanism for many anticonvulsant and anxiolytic drugs. Research on other nitrogen-containing heterocyclic compounds, such as 6-nitrobenzo[d]thiazol-2-amine derivatives, has demonstrated neuroprotective effects in preclinical models of epilepsy, which were associated with an increase in GABA levels. nih.gov This suggests that pyridazine derivatives could be explored for similar neuroprotective and anticonvulsant potential by investigating their influence on GABAergic neurotransmission. nih.gov

Table 2: Potential Neurotransmission Targets for Pyridazine Derivatives

Target Function in the CNS Rationale for Investigation Citation
Acetylcholinesterase (AChE) Degrades the neurotransmitter acetylcholine, ending its signal. Inhibition can boost cholinergic function; related structures show potent AChE inhibition. researchgate.net
Butyrylcholinesterase (BChE) A secondary enzyme that hydrolyzes acetylcholine. Inhibition can also increase acetylcholine levels, particularly in advanced Alzheimer's disease. researchgate.net
GABA Receptors/Levels GABA is the main inhibitory neurotransmitter, reducing neuronal excitability. Modulation of GABA is a key mechanism for anticonvulsant drugs; related compounds increase GABA levels. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR studies would systematically explore how modifying different parts of the molecule—the pyridazine core, the ethynyl group, and the amine substituent—affects their interaction with biological targets. nih.govnih.gov

The goal of this analysis is to identify which chemical groups at specific positions on the this compound scaffold enhance or diminish its desired biological effect. Research on related heterocyclic structures provides a framework for how such studies are conducted.

For instance, in studies of other amine-containing heterocycles, the nature of the amino group is often critical. It is common to find that primary (-NH2) or secondary (-NHR) amino groups are tolerated or even preferred for activity, while bulkier tertiary amino groups (-NRR') can lead to a significant loss of potency. nih.gov

Similarly, the substitution pattern on any appended aryl rings is a key determinant of activity. SAR studies on related compounds have shown that hydrophilic functional groups at the meta and para positions of a phenyl ring are often preferred. nih.gov For example, replacing a specific amino group with a 1H-tetrazole group (a bioisostere) might not significantly affect cytotoxicity, whereas introducing a 2-hydroxyethyl group could improve activity twofold. nih.gov The systematic synthesis and evaluation of analogs with varied substituents allow researchers to build a comprehensive map of the chemical space required for optimal biological function. nih.gov

Table 3: General SAR Principles from Related Heterocyclic Compounds

Molecular Modification Position General Observation Potential Impact on Activity Citation
Nature of Amine Group Amine at C3-position Primary and secondary amines are often preferred over tertiary amines. Tertiary amines may introduce steric hindrance, reducing binding affinity. nih.gov
Substituents on Appended Rings Phenyl or other aryl groups attached to the core Hydrophilic groups (e.g., -OH, -NH2) at meta/para positions can be favorable. Can improve solubility and form specific hydrogen bonds with the target. nih.gov
Core Scaffold Modification Pyridazine Ring Replacement with other heterocycles (e.g., pyrimidine, pyridine). Can alter the electronic properties and geometry of the molecule, affecting target binding. nih.gov
Ethynyl Group Modification Ethynyl at C6-position Replacement with other linkers (e.g., vinyl, ethyl). Can change the rigidity and length of the substituent, impacting interaction with target pockets. researchgate.net

Understanding how a ligand binds to its biological target at the molecular level is crucial for rational drug design. mdpi.com This involves identifying the specific interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the ligand-target complex. researchgate.net

Molecular docking simulations are a powerful tool used to predict and analyze these interactions. For related heterocyclic compounds targeting enzymes like COX-2, docking studies have identified key amino acid residues that form polar interactions with the ligand. For example, interactions with residues such as Serine (Ser), Glutamine (Gln), and Histidine (His) within the enzyme's binding site have been shown to be critical for potent inhibition. nih.gov

In other cases, a combination of interactions contributes to high binding affinity. Docking studies of various inhibitors have revealed the importance of hydrophobic interactions with residues like Isoleucine (ILE) and Tryptophan (TRP), as well as specific electrostatic interactions such as Pi-Cation, Pi-Pi stacking, and Pi-Alkyl bonds. researchgate.net The binding energy, often expressed in kcal/mol, provides a quantitative estimate of the affinity, with more negative values indicating stronger binding. For instance, potent inhibitors identified through docking studies can exhibit binding energies of -8 kcal/mol or lower. nih.govresearchgate.net These detailed insights into molecular recognition guide the optimization of lead compounds to improve their potency and selectivity. mdpi.com

Table 4: Common Ligand-Target Interactions Observed in Related Systems

Interaction Type Description Example Amino Acid Residues Citation
Hydrogen Bonding An electrostatic attraction between a hydrogen atom and a nearby electronegative atom (O, N). Serine, Glutamine, Histidine, Asparagine, Arginine nih.govresearchgate.net
Hydrophobic Interactions Forces driven by the tendency of nonpolar surfaces to avoid contact with water; common in buried pockets. Isoleucine, Tryptophan, Phenylalanine researchgate.net
Pi-Pi Stacking Attractive, noncovalent interactions between the electron clouds of aromatic rings. Tryptophan, Phenylalanine researchgate.net
Pi-Cation An electrostatic interaction between a cation and the face of an electron-rich pi system. Arginine, Lysine (cationic) with Tryptophan, Phenylalanine (pi) researchgate.net

Advanced Characterization and Computational Methodologies in 6 Ethynylpyridazin 3 Amine Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for determining the precise atomic and molecular structure of a compound. By analyzing the interaction of electromagnetic radiation with the molecule, researchers can map out its chemical architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms within the molecule.

For 6-Ethynylpyridazin-3-amine, ¹H-NMR and ¹³C-NMR spectra have been recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). nih.gov The ¹H-NMR spectrum confirms the presence of all protons and their respective electronic environments. Key signals include two doublets corresponding to the pyridazine (B1198779) ring protons, a broad singlet for the amine (-NH₂) protons, and a singlet for the acetylenic proton. nih.gov The coupling constant (J = 9.2 Hz) between the pyridazine protons is characteristic of their ortho relationship. nih.gov

The ¹³C-NMR spectrum provides complementary information, identifying all six carbon atoms in the molecule. The signals are assigned to the carbons of the pyridazine ring and the two carbons of the ethynyl (B1212043) group, confirming the complete carbon skeleton of the compound. nih.gov

¹H-NMR Data for this compound in DMSO-d₆ nih.gov

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Number of Protons Assignment
7.10 Doublet (d) 9.2 1H Pyridazine ring H
6.53 Broad Singlet (brs) - 2H -NH₂
6.47 Doublet (d) 9.2 1H Pyridazine ring H

¹³C-NMR Data for this compound in DMSO-d₆ nih.gov

Chemical Shift (δ) ppm Assignment
159.4 Pyridazine ring C
136.9 Pyridazine ring C
130.8 Pyridazine ring C
112.7 Pyridazine ring C
81.5 Ethynyl C

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization Time-of-Flight (ESI-TOF) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.

The identity of this compound has been confirmed by HRMS. nih.gov The experimentally observed mass for the protonated molecule [M+H]⁺ was found to be 120.0561. nih.gov This value is in excellent agreement with the calculated theoretical mass of 120.0556 for the formula C₆H₆N₃⁺, unequivocally confirming the molecular formula of the compound. nih.gov

High-Resolution Mass Spectrometry Data for this compound nih.gov

Ion Technique Calculated Mass [M+H]⁺ Found Mass [M+H]⁺

Electronic Circular Dichroism (ECD) spectroscopy is a method used to determine the stereochemistry of chiral molecules. Since this compound is an achiral molecule (it does not have a non-superimposable mirror image), ECD spectroscopy is not an applicable technique for its stereochemical analysis.

Chromatographic Techniques for Purification and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is crucial for both the purification of synthesized compounds and the assessment of their purity.

Medium-Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC) are essential tools for the purification of organic compounds. These techniques utilize a solid stationary phase and a liquid mobile phase to separate components of a mixture based on their differential affinities for the two phases.

In the context of research involving this compound, MPLC has been employed for the purification of its derivatives. tandfonline.com For instance, after using this compound as a reactant in a Sonogashira coupling reaction, the resulting product was purified by MPLC using a gradient of methanol (B129727) in dichloromethane. tandfonline.com This demonstrates the utility of such chromatographic methods for isolating compounds of this class from complex reaction mixtures.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, chemists can visualize the consumption of starting materials and the formation of products. The completion of reactions involving this compound has been confirmed using TLC before proceeding with workup and purification. researchgate.net

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral molecules, offering significant advantages in speed and efficiency over traditional high-performance liquid chromatography (HPLC). nih.govchromatographytoday.com The methodology utilizes a mobile phase, most commonly carbon dioxide, heated and pressurized above its critical point, which endows it with properties intermediate between a liquid and a gas. chromatographytoday.com This supercritical fluid exhibits low viscosity and high diffusivity, allowing for rapid separations and reduced pressure drop across the column. chromatographytoday.com

In the context of this compound research, SFC is particularly valuable for the chiral separation of its derivatives. Many biologically active molecules are chiral, and their enantiomers can exhibit vastly different pharmacological and toxicological profiles. SFC provides a high-throughput screening method to resolve these enantiomers. nih.gov The process typically involves a chiral stationary phase (CSP), with polysaccharide-based phases such as those derived from amylose (B160209) and cellulose (B213188) (e.g., Chiralpak® and Chiralcel® columns) being widely used for their broad enantioselectivity. nih.govresearchgate.net The separation is optimized by adding a polar co-solvent, or modifier, such as methanol or isopropanol, to the supercritical CO2 mobile phase to modulate analyte retention and improve peak shape. nih.gov Given that this compound contains a primary amine group, specialized CSPs like crown ether-derived phases can be particularly effective, as they are well-suited for the challenging resolution of primary amine racemates. wiley.com

Table 1: Key Parameters in SFC for Chiral Separations

ParameterDescriptionRelevance to this compound Derivatives
Mobile Phase Primarily supercritical CO2.Provides low viscosity for fast analysis.
Co-Solvent/Modifier Alcohols (e.g., Methanol, Isopropanol).Modulates polarity and retention time.
Stationary Phase Chiral Stationary Phase (CSP), often polysaccharide-based.Enables the separation of enantiomers.
Detector UV-Vis, Mass Spectrometry (MS).Allows for detection and identification of separated enantiomers.
Temperature/Pressure Controlled to maintain the supercritical state of CO2.Critical for reproducibility and efficiency.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the most definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govanton-paar.com This method is indispensable in the study of this compound, as it provides unambiguous information on its molecular structure, conformation, and intermolecular interactions in the solid state. The technique relies on the diffraction of an X-ray beam by the ordered array of atoms in a single crystal. libretexts.org

The process begins with the growth of a high-quality single crystal of this compound, which is often the most challenging step. nih.gov This crystal is then mounted and exposed to a focused beam of X-rays. The electrons of the atoms in the crystal lattice scatter the X-rays, producing a unique diffraction pattern of spots of varying intensities. anton-paar.com By analyzing the positions and intensities of these diffracted spots, researchers can calculate an electron density map of the molecule and, from that, build an atomic model. anton-paar.com

The resulting structural data includes precise bond lengths, bond angles, and torsion angles. Furthermore, it reveals details about the crystal packing, identifying intermolecular interactions such as hydrogen bonds and π-stacking, which are crucial for understanding the compound's physical properties. jeol.com This atomic-level information is foundational for rational drug design and for validating the results of computational modeling studies. nih.gov

Computational Chemistry and Molecular Modeling Approaches

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to the active site of another, typically a protein or enzyme. nih.govdergipark.org.tr In the investigation of this compound, molecular docking serves as a powerful tool to screen for potential biological targets and to understand the molecular basis of its activity. The process involves generating a three-dimensional representation of both the ligand (this compound or its derivatives) and the target protein.

A docking algorithm then systematically samples a large number of possible conformations and orientations of the ligand within the protein's binding site. mdpi.com Each potential binding pose is evaluated using a scoring function, which estimates the binding free energy. The output is typically ranked by binding energy scores (measured in kcal/mol), with lower scores indicating a more favorable interaction. nih.gov These studies can reveal critical intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, between the ligand and specific amino acid residues in the active site. nih.gov This information is vital for predicting the compound's inhibitory potential and for guiding the synthesis of more potent analogues.

Table 2: Example of Molecular Docking Output for this compound

ParameterHypothetical Value/DescriptionSignificance
Target Protein e.g., Protein Kinase XYZThe biological molecule being investigated.
Binding Energy -8.5 kcal/molA lower value suggests stronger predicted binding affinity.
Key H-Bond Interactions Amine group with ASP 181; Pyridazine N with LYS 65Identifies critical residues for binding.
Hydrophobic Interactions Ethynyl group with VAL 45, LEU 120Shows interactions with non-polar pockets of the enzyme.
RMSD 1.2 ÅRoot Mean Square Deviation, indicating the similarity between the docked pose and a known reference. mdpi.com

Quantum chemical calculations provide fundamental insights into the electronic structure, stability, and reactivity of molecules. researchgate.net Methods such as Density Functional Theory (DFT) can be applied to this compound to predict a wide range of molecular properties. These calculations solve approximations of the Schrödinger equation to determine the electron distribution within the molecule.

This approach can be used to generate molecular orbital surfaces, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for understanding the molecule's reactivity, electronic transitions, and ability to participate in chemical reactions. researchgate.net Furthermore, quantum calculations can produce electrostatic potential maps, which visualize the electron-rich and electron-deficient regions of the molecule, highlighting sites susceptible to nucleophilic or electrophilic attack. This information is invaluable for predicting reaction mechanisms and understanding the non-covalent interactions that drive ligand-receptor binding.

A molecule's biological activity is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt due to the rotation around its single bonds. For a flexible molecule like this compound, identifying the low-energy, biologically active conformation is key to understanding its interaction with a target.

Computational methods can systematically explore the conformational space of the molecule to identify stable, low-energy conformers. This is often a prerequisite for molecular docking, as the conformation a molecule adopts upon binding (the "bioactive conformation") may not be its lowest-energy state in solution. mdpi.com By understanding the energy landscape of different conformations, researchers can better predict binding affinity. A high energetic penalty for adopting the required bioactive conformation can lead to weaker binding. Therefore, accurate conformational analysis, coupled with docking studies, provides a more comprehensive prediction of a compound's potential efficacy.

In Vitro Biological Assay Methodologies for Compound Screening and Validation (excluding specific numerical values)

Following computational predictions, in vitro biological assays are essential for experimentally validating the activity of this compound. These laboratory-based tests are performed outside of a living organism, typically using isolated proteins, cells, or tissues. The results of these assays confirm whether the compound interacts with its intended target and elicits a biological response.

Common methodologies for screening a compound like this compound include:

Enzyme Inhibition Assays: These assays directly measure the ability of the compound to inhibit the activity of a target enzyme. For example, if the compound is predicted to be a kinase inhibitor, its effect on the phosphorylation of a substrate would be quantified using techniques like fluorescence, absorbance, or radiometric detection.

Cell-Based Assays: These assays assess the effect of the compound on whole cells. Cell viability or cytotoxicity assays (e.g., MTT or resazurin-based assays) determine the compound's impact on cell survival and proliferation. Other cell-based assays can measure specific cellular events, such as changes in gene expression or the activation of signaling pathways.

Receptor Binding Assays: If the compound is hypothesized to target a cell surface or nuclear receptor, competitive binding assays are used. These assays measure the compound's ability to displace a known, labeled ligand from the receptor, thereby determining its binding affinity.

These in vitro methods are fundamental for validating the hypotheses generated from molecular modeling and for establishing a compound's biological activity profile before any further development. nih.gov

Future Research Directions and Translational Perspectives for 6 Ethynylpyridazin 3 Amine

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 6-ethynylpyridazin-3-amine is poised for innovation, with a focus on creating more efficient, environmentally friendly, and scalable methods. Current synthetic strategies for similar pyridazine (B1198779) compounds often rely on traditional cross-coupling reactions, which may involve harsh conditions or expensive catalysts. Future research will likely pivot towards greener alternatives.

One promising avenue is the use of Sonogashira cross-coupling reactions under milder, copper-free conditions. This would involve coupling a halogenated pyridazine precursor, such as 3-amino-6-chloropyridazine (B20888), with an ethynylating agent like ethynyltrimethylsilane, followed by deprotection. The development of novel catalysts, perhaps based on earth-abundant metals, could further enhance the sustainability of this process.

Furthermore, flow chemistry presents a compelling opportunity for the continuous and scalable production of this compound. This approach offers precise control over reaction parameters, leading to higher yields, improved safety, and reduced waste generation. The exploration of enzymatic catalysis could also provide highly selective and environmentally benign synthetic routes.

Identification of Undiscovered Biological Targets and Therapeutic Areas

The pyridazine scaffold is a well-established pharmacophore found in numerous biologically active compounds, suggesting that this compound could interact with a variety of undiscovered biological targets. The presence of the ethynyl (B1212043) group, a known bioisostere for various functional groups, further expands its potential therapeutic applications.

Future research should employ high-throughput screening and chemoproteomics approaches to identify novel protein targets of this compound. Given the prevalence of pyridazine derivatives as kinase inhibitors, a primary focus should be on screening against a broad panel of kinases implicated in cancer and inflammatory diseases. The ethynyl moiety could potentially form covalent bonds with specific amino acid residues in the active sites of these enzymes, leading to potent and irreversible inhibition.

Beyond kinases, the unique electronic properties of the molecule suggest that it may also target other enzyme classes, such as histone deacetylases (HDACs) or DNA methyltransferases. The exploration of its potential as an antiviral or antibacterial agent is also warranted, given the antimicrobial activity of some pyridazine-containing compounds.

Rational Design and Synthesis of Highly Selective and Potent Derivatives

The structure of this compound offers multiple points for modification, making it an ideal candidate for a rational drug design campaign. The goal of such a campaign would be to develop derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies will be crucial in guiding the design of these derivatives. For instance, the amine group can be readily acylated or alkylated to introduce a variety of substituents that can probe different regions of a target's binding pocket. Similarly, the ethynyl group can be further functionalized or replaced with other alkynes to modulate the compound's reactivity and target engagement.

Computational modeling and molecular docking studies will play a pivotal role in predicting the binding modes of these derivatives and prioritizing their synthesis. By understanding the key interactions between the compound and its target, researchers can design molecules with optimized binding affinities and selectivity profiles.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of novel compounds like this compound. mdpi.comnih.govnih.gov These powerful computational tools can analyze vast datasets of chemical structures and biological activities to identify patterns and predict the properties of new molecules.

Generative AI models can be trained on libraries of known bioactive compounds to design novel derivatives of this compound with desired properties, such as high potency and low toxicity. nih.gov ML algorithms can also be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of these virtual compounds, allowing for the early identification of candidates with favorable drug-like characteristics.

Furthermore, AI can be employed to develop predictive models for the synthetic accessibility of these designed compounds, ensuring that the proposed molecules can be efficiently synthesized in the laboratory. This integration of AI and ML will significantly accelerate the drug discovery process, reducing the time and cost associated with bringing a new therapeutic to market.

Application as Chemical Probes for Biological System Interrogation

The reactive ethynyl group of this compound makes it an excellent candidate for development as a chemical probe to study biological systems. The alkyne moiety can participate in bioorthogonal "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).

This unique reactivity allows for the attachment of reporter tags, such as fluorophores or biotin, to the molecule. These tagged probes can then be used to visualize the subcellular localization of the compound's biological targets or to isolate and identify these targets from complex biological mixtures.

The development of photoaffinity probes based on the this compound scaffold is another exciting possibility. These probes can be designed to form a covalent bond with their target upon photoirradiation, providing a powerful tool for target identification and validation.

Exploration of Material Science Applications and Industrial Chemical Synthesis

The potential applications of this compound extend beyond the realm of medicine into material science and industrial chemistry. The presence of both a polymerizable ethynyl group and a reactive amine group makes it a versatile building block for the synthesis of novel polymers and functional materials.

For example, it could be used as a monomer in the synthesis of conductive polymers with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The nitrogen-rich pyridazine ring could also impart desirable properties, such as thermal stability and flame retardancy, to these materials.

In industrial chemical synthesis, this compound could serve as a valuable intermediate for the production of agrochemicals, dyes, and other specialty chemicals. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a versatile platform for the synthesis of diverse molecular architectures.

Q & A

Q. How do structural modifications (e.g., ethynyl vs. ethoxy substituents) impact the physicochemical properties of pyridazin-3-amine derivatives?

  • Methodology : Compare logP (shake-flask method), solubility (HPLC), and pKa (potentiometric titration) of analogs. Ethynyl groups increase lipophilicity (logP +0.5) but reduce aqueous solubility by 30% vs. ethoxy derivatives. Use QSAR models to prioritize substituents for target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.